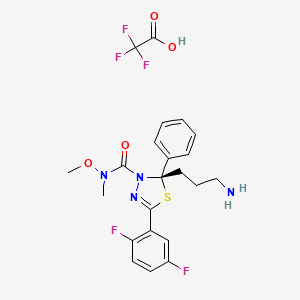

Filanesib TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJUJPVFECBUKG-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F5N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Filanesib (ARRY-520): A Deep Dive into its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: Selective Inhibition of Kinesin Spindle Protein (KSP)

Filanesib (also known as ARRY-520) is a potent and highly selective, first-in-class inhibitor of the Kinesin Spindle Protein (KSP), also identified as Eg5 or KIF11.[1][2][3][4] KSP is a crucial motor protein that belongs to the kinesin-5 family and plays an indispensable role during the early stages of mitosis.[1][5] Its primary function is to establish a bipolar spindle by separating duplicated centrosomes, a fundamental process for accurate chromosome segregation into daughter cells.[1][3]

Filanesib exerts its anti-tumor activity by specifically targeting and inhibiting the ATPase activity of KSP in a noncompetitive manner with respect to ATP and microtubules.[6] This inhibition prevents the proper formation of the bipolar spindle, leading to the characteristic formation of monopolar spindles, where chromosomes are arranged in a rosette-like structure around a single spindle pole.[1][7] The cellular machinery recognizes this aberrant spindle formation, activating the spindle assembly checkpoint and causing a prolonged arrest of the cell cycle in the G2/M phase.[4][6] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[6][7] A key advantage of targeting KSP is its restricted expression to dividing cells, which minimizes the off-target effects often seen with other anti-mitotic agents like taxanes, such as peripheral neuropathy, as KSP is not expressed in post-mitotic neurons.[4]

Quantitative Analysis of Filanesib's Potency

The efficacy of Filanesib has been quantified across various preclinical models. The following tables summarize key inhibitory concentrations and anti-proliferative activities.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (KSP Inhibition) | 6 nM | Human KSP enzyme | [6] |

| EC50 (Anti-proliferative) | 0.4 nM - 14.4 nM | Broad range of human and rodent tumor cell lines | [6] |

| EC50 (HCT-15) | 3.7 nM | HCT-15 (Colon Carcinoma) | |

| EC50 (NCI/ADR-RES) | 14 nM | NCI/ADR-RES (Ovarian Cancer, multidrug-resistant) | |

| EC50 (K562/ADR) | 4.2 nM | K562/ADR (Leukemia, multidrug-resistant) |

Table 1: In Vitro Potency of Filanesib

| Cell Line | Treatment Concentration | Effect | Reference |

| HeLa | 3.13-6.25 nM (44 hours) | G2/M phase cell cycle arrest | [6] |

| HeLa | 0.001-0.1 nM (36 hours) | Dose-dependent induction of apoptosis | [6] |

| Type II EOC | 0.003-3 µM (24-48 hours) | Cytotoxicity | [6] |

Table 2: Cellular Effects of Filanesib in Specific Cell Lines

Experimental Protocols

KSP Inhibition Assay (Biochemical)

A representative protocol for determining the IC50 of Filanesib against KSP involves a malachite green-based phosphate detection assay.

-

Reagents: Recombinant human KSP motor domain, microtubules, ATP, reaction buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 10 µM paclitaxel), Filanesib dilutions, and malachite green reagent.

-

Procedure:

-

KSP enzyme is incubated with microtubules in the reaction buffer.

-

Varying concentrations of Filanesib are added to the enzyme-microtubule mixture and incubated for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 30 minutes) and then stopped by the addition of a quenching solution (e.g., EDTA).

-

The amount of inorganic phosphate released from ATP hydrolysis is quantified by adding the malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 650 nm).

-

-

Data Analysis: The percentage of inhibition is calculated for each Filanesib concentration relative to a vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (Cell-based)

The anti-proliferative activity of Filanesib is commonly assessed using a tetrazolium-based colorimetric assay (e.g., MTT or WST-1).

-

Cell Culture: Tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of Filanesib or vehicle control for a specified duration (e.g., 72 hours).

-

Assay:

-

The tetrazolium reagent (e.g., MTT) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The EC50 value, the concentration at which 50% of cell proliferation is inhibited, is determined by non-linear regression analysis.

Visualizing the Mechanism of Action

Signaling Pathway of Filanesib-Induced Mitotic Arrest and Apoptosis

Caption: Filanesib inhibits KSP, leading to monopolar spindle formation, mitotic arrest, and apoptosis.

Experimental Workflow for Assessing Filanesib's Efficacy

References

- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Filanesib - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Facebook [cancer.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

The Dawn of a Mitotic Inhibitor: Early Research and Discovery of ARRY-520 (Filanesib)

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth exploration of the early-stage research and discovery of ARRY-520, commercially known as Filanesib. As a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), Filanesib represents a targeted approach in oncology, disrupting the process of cell division in rapidly proliferating cancer cells. This document details the foundational preclinical data, experimental methodologies, and the core mechanism of action that established Filanesib as a promising therapeutic agent, particularly in hematological malignancies and taxane-resistant tumors.

Core Mechanism of Action: Targeting the Mitotic Machinery

Filanesib is a synthetic, small molecule that specifically targets the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein that operates during mitosis, the process of cell division.[2][3] Its primary function is to establish and maintain the bipolar spindle, a critical structure for the proper segregation of chromosomes into daughter cells.[2][3]

By selectively inhibiting KSP, Filanesib induces a specific type of mitotic arrest.[1][4] The inhibition prevents the separation of centrosomes, leading to the formation of abnormal monopolar spindles.[2] This disruption activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase and ultimately triggering apoptosis, or programmed cell death, in actively dividing tumor cells.[1][5] A key advantage of targeting KSP is its limited expression in non-dividing cells, such as neurons, which is anticipated to result in a lower incidence of peripheral neuropathy compared to tubulin-targeting agents.[1][6]

Quantitative Analysis of Preclinical Efficacy

The initial preclinical evaluation of Filanesib demonstrated its potent anti-proliferative activity across a range of cancer cell lines. The following tables summarize the key quantitative data from these early studies.

| Parameter | Value | Assay | Reference |

| IC50 (Human KSP) | 6 nM | Enzymatic Assay | [5] |

| EC50 Range (Anti-proliferative) | 0.4 nM - 14.4 nM | Cell Proliferation Assay | [5] |

| Table 1: In Vitro Potency of Filanesib |

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| HeLa | Cervical Cancer | 0.4 - 14.4 (Range) | [5] |

| HCT-15 | Colon Cancer | 3.7 | [7] |

| NCI/ADR-RES | Multi-drug Resistant | 14 | [7] |

| K562/ADR | Multi-drug Resistant Leukemia | 4.2 | [7] |

| OCI-AML3 | Acute Myeloid Leukemia | Not Specified | [8] |

| HL-60 | Acute Promyelocytic Leukemia | Not Specified | [8] |

| Jurkat | T-cell Leukemia | Not Specified | [8] |

| U937 | Histiocytic Lymphoma | Not Specified | [8] |

| MOLM-13 | Acute Myeloid Leukemia | Not Specified | [8] |

| Table 2: Anti-proliferative Activity of Filanesib in Various Cancer Cell Lines |

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| RPMI-8226 | Multiple Myeloma | 20 mg/kg per day | Complete tumor elimination | |

| HL-60 | Acute Promyelocytic Leukemia | 20 mg/kg per day | Complete tumor elimination | |

| MV4-11 | Acute Myeloid Leukemia | 20 mg/kg per day | Complete tumor elimination | |

| Various Solid Tumors | Not Specified | 20-30 mg/kg; i.p.; q4dx3 | Partial or complete responses in 13/16 models | [5][9] |

| Table 3: In Vivo Efficacy of Filanesib in Xenograft Models |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments conducted during the early evaluation of Filanesib.

Cell Viability and Proliferation (MTT Assay)

This assay determines the cytotoxic effect of Filanesib on cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete growth medium

-

Filanesib (ARRY-520)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Filanesib in complete growth medium.

-

Remove the existing medium from the wells and add 100 µL of the various concentrations of Filanesib. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

-

Following incubation, add 20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to assess the effect of Filanesib on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete growth medium

-

Filanesib (ARRY-520)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Filanesib or a vehicle control for the specified time (e.g., 24 or 44 hours).[5][10]

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA.

-

Wash the collected cells with PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection (Western Blot for Caspase Activation)

This method is employed to detect the activation of key apoptotic proteins following Filanesib treatment.

Materials:

-

Cancer cell lines

-

Filanesib (ARRY-520)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with Filanesib for the indicated times.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Filanesib and the workflows of the described experimental protocols.

Caption: Mechanism of Action of Filanesib.

Caption: Workflow for the MTT Cell Viability Assay.

Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.

Caption: General Workflow for Western Blot Analysis.

Conclusion

The early research and discovery of ARRY-520 (Filanesib) established a strong preclinical rationale for its development as a targeted anticancer agent. Its potent and selective inhibition of KSP leads to mitotic arrest and subsequent apoptosis in a variety of cancer cell types, with particularly promising activity in hematological malignancies and models of taxane resistance. The detailed experimental protocols and a clear understanding of its mechanism of action have paved the way for its continued investigation in clinical settings, offering a novel therapeutic strategy for patients with difficult-to-treat cancers.

References

- 1. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models | Anticancer Research [ar.iiarjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

The Kinesin Spindle Protein Inhibitor Filanesib (ARRY-520): A Technical Guide to its Impact on Mitotic Spindle Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filanesib (ARRY-520) is a potent and selective small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a plus-end directed motor protein essential for the proper formation of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[1][3] By inhibiting KSP, Filanesib disrupts this process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][4] This technical guide provides an in-depth overview of the mechanism of action of Filanesib, focusing on its effects on mitotic spindle formation, and presents relevant quantitative data and experimental protocols.

Mechanism of Action: Disruption of Mitotic Spindle Bipolarity

Filanesib functions as a non-competitive inhibitor of KSP, binding to an allosteric site on the motor domain. This binding prevents the ATP hydrolysis required for KSP's motor activity, which is crucial for pushing the two spindle poles apart.[3] The inhibition of KSP leads to a characteristic cellular phenotype: the formation of monopolar spindles, or "monoasters," where the chromosomes are arranged in a rosette pattern around a single spindle pole.[1][5] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), causing a prolonged arrest of the cell in mitosis (specifically in the G2/M phase of the cell cycle).[1] Unable to resolve this mitotic arrest, the cancer cell ultimately undergoes programmed cell death (apoptosis).[4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Filanesib across various cancer cell lines, its impact on cell cycle distribution, and the induction of apoptosis.

Table 1: In Vitro Antiproliferative Activity of Filanesib (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MM.1S | Multiple Myeloma | <2.5 | [1] |

| OPM-2 | Multiple Myeloma | Sensitive (low nM) | [6] |

| U266 | Multiple Myeloma | Less Sensitive | [6] |

| HeLa | Cervical Cancer | EC50: 0.4 - 14.4 | MedchemExpress |

| HCT-116 | Colorectal Carcinoma | EC50: 3.7 | (R)-Filanesib |

| NCI/ADR-RES | Adriamycin-Resistant Ovarian Cancer | EC50: 14 | (R)-Filanesib |

| K562/ADR | Adriamycin-Resistant Leukemia | EC50: 4.2 | (R)-Filanesib |

| Anaplastic Meningioma Cell Lines | Meningioma | <1 | KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo |

| Benign Meningioma Cell Lines | Meningioma | <1 | KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo |

Table 2: Effect of Filanesib on Cell Cycle Progression

| Cell Line | Treatment Conditions | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Filanesib-treated) | Reference |

| MM.1S | Not specified | 36% | 49% | [1] |

| Hepatoblastoma Cells (HB-279) | 10 nM for 24h | 16% | 64% | Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma |

Table 3: Induction of Apoptosis by Filanesib

| Cell Line | Treatment Conditions | % of Apoptotic Cells (Control) | % of Apoptotic Cells (Filanesib-treated) | Reference |

| MM.1S | Not specified | 33% (in non-proliferating phases) | 58% (in G2-M phases) | [1] |

| Anaplastic Meningioma Cell Lines | Not specified | Not specified | Profound induction | KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo |

Experimental Protocols

Immunofluorescence Staining for Mitotic Spindle Visualization

This protocol is adapted from established methods for visualizing microtubules and can be used to observe the formation of monopolar spindles induced by Filanesib.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Mouse anti-α-tubulin antibody

-

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DNA counterstain: 4′,6-diamidino-2-phenylindole (DAPI)

-

Mounting medium

Procedure:

-

Seed cells on glass coverslips and treat with the desired concentration of Filanesib for the appropriate duration (e.g., 24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.

-

Incubate the cells with the primary antibody (anti-α-tubulin), diluted in the blocking solution, for 1 hour at room temperature or overnight at 4°C. The optimal dilution should be determined empirically.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody, diluted in the blocking solution, for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS in the dark.

-

Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize the cells using a fluorescence microscope. Monopolar spindles will appear as radial arrays of microtubules emanating from a single point, with condensed chromosomes arranged around the periphery.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of Filanesib-treated cells using propidium iodide (PI) staining.

Materials:

-

Filanesib-treated and control cells

-

PBS

-

70% cold ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

Procedure:

-

Harvest cells (both floating and adherent) and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

-

Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Filanesib-treated and control cells

-

PBS

-

Annexin V binding buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

Procedure:

-

Harvest cells, including the supernatant containing detached cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour of staining.

-

The cell population can be differentiated as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Visualizations

Signaling Pathway of Filanesib-Induced Mitotic Arrest and Apoptosis

Caption: Signaling pathway of Filanesib-induced mitotic arrest and apoptosis.

Experimental Workflow for Assessing Filanesib's Effect

Caption: Experimental workflow for assessing Filanesib's cellular effects.

Logical Relationship of Filanesib's Mechanism

Caption: Logical flow of Filanesib's mechanism of action.

References

- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. librarysearch.library.utoronto.ca [librarysearch.library.utoronto.ca]

- 4. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

The role of Filanesib TFA in inducing apoptosis

An In-depth Technical Guide on the Role of Filanesib TFA in Inducing Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Filanesib (ARRY-520), a trifluoroacetate (TFA) salt, is a potent and highly selective small-molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a microtubule-based motor protein essential for the formation of the bipolar spindle during mitosis, playing a critical role in centrosome separation.[2][4] By inhibiting KSP, Filanesib disrupts this process, leading to the formation of characteristic monopolar spindles, which triggers a spindle assembly checkpoint response and arrests cells in mitosis.[3][4][5] This prolonged mitotic arrest ultimately culminates in apoptotic cell death, making Filanesib a compelling therapeutic agent for various malignancies, particularly those with high proliferative rates.[2][6][7] This guide elucidates the core mechanisms by which Filanesib induces apoptosis, presents key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways.

Mechanism of Action: From KSP Inhibition to Mitotic Arrest

KSP is a member of the kinesin-5 subfamily and utilizes ATP hydrolysis to generate the outward force required to push duplicated centrosomes apart, a prerequisite for establishing a bipolar mitotic spindle.[2][4] Filanesib acts as a noncompetitive, allosteric inhibitor of KSP.[1] It binds to a specific pocket on the KSP motor domain (formed by helix α2/loop L5/helix α3), which is distinct from the ATP-binding site.[2] This binding locks the motor protein in an ADP-bound state, preventing the conformational changes necessary for its motor function.[4]

The functional consequence of KSP inhibition is the failure of centrosome separation.[8] This results in the formation of a "monoaster," a monopolar spindle with chromosomes aligned around a single microtubule-organizing center.[2][4] This aberrant structure activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism, leading to a sustained cell cycle arrest in the G2/M phase.[1][5] It is this prolonged mitotic arrest that serves as the primary trigger for the subsequent apoptotic program.[6][9][10]

Caption: High-level overview of Filanesib's mechanism of action.

The Apoptotic Cascade Induced by Filanesib

The Central Role of the Bcl-2 Protein Family

The fate of a mitotically arrested cell is determined by a delicate balance between pro- and anti-apoptotic members of the Bcl-2 family.[12] Filanesib critically shifts this balance towards apoptosis through several mechanisms:

-

Upregulation of Pro-Apoptotic Bim: Filanesib treatment leads to an increased expression of the BH3-only protein Bim prior to caspase activation.[6][11] Bim is a potent activator of the apoptotic cascade that can directly activate pro-apoptotic Bax and Bak or neutralize anti-apoptotic Bcl-2 family members.

-

Degradation of Anti-Apoptotic Mcl-1: In many cancer cells, particularly multiple myeloma, survival is highly dependent on the anti-apoptotic protein Mcl-1.[7][13] Filanesib treatment promotes the degradation of Mcl-1, removing a key barrier to apoptosis.[13] This degradation is facilitated by the pro-apoptotic protein Noxa, which translocates to the mitochondria and targets Mcl-1.[13]

-

Activation and Translocation of Bax: The pro-apoptotic protein Bax is a top determinant of sensitivity to Filanesib.[13] Following treatment, Bax translocates from the cytosol to the mitochondria.[12][13] At the mitochondrial outer membrane, activated Bax oligomerizes to form pores, leading to mitochondrial outer membrane permeabilization (MOMP).[12][14]

Caspase-Dependent and -Independent Execution

The execution of apoptosis downstream of mitochondrial signaling proceeds through both caspase-dependent and -independent pathways.

-

Caspase-Dependent Pathway: The release of cytochrome c from the mitochondria following MOMP triggers the formation of the apoptosome, which in turn activates the initiator caspase-9.[15] Caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7, which execute cell death by cleaving a multitude of cellular substrates, including PARP.[1][13][15]

-

Caspase-Independent Pathway: Evidence suggests Filanesib also initiates a caspase-independent apoptotic mechanism, primarily mediated by the cysteine protease calpain .[13][16] Calpain activation can occur prior to caspase activation and contributes to apoptosis by directly cleaving Bax into a more potent 18-kDa pro-apoptotic fragment (t-Bax).[13][16] This calpain-mediated activity can explain why pan-caspase inhibitors like Z-VAD-FMK do not completely rescue cells from Filanesib-induced death in some contexts.[13][16]

Caption: Signaling pathway of Filanesib-induced apoptosis.

Quantitative Data Summary

The efficacy of Filanesib has been quantified across numerous preclinical studies. The following tables summarize key potency and efficacy data.

Table 1: In Vitro Potency of Filanesib

| Parameter | Value | Target/Cell Line | Reference |

| IC₅₀ | 6 nM | Human KSP ATPase | [1] |

| IC₅₀ | < 1 nM | Anaplastic & Benign Meningioma Cells | [17] |

| EC₅₀ | 0.4 - 14.4 nM | Broad range of human tumor cell lines | [1] |

Table 2: Filanesib-Induced Cell Cycle Arrest and Apoptosis

| Cell Line | Treatment | Effect | Result | Reference |

| HeLa | 3.13 - 6.25 nM; 44 hrs | Cell Cycle Arrest | Accumulation in G2/M phase | [1] |

| MM.1S | 10 nM; 24 hrs | Apoptosis | 50% apoptosis (Annexin V+) | [13] |

| MM.1S (Bax siRNA) | 10 nM; 24 hrs | Apoptosis | 26% apoptosis (Annexin V+) | [13] |

| MM.1S | Filanesib + Pom/Dex; 48 hrs | Apoptosis | 70% apoptosis (Annexin V+) | [12] |

| HL60 | EMD534085 (KSPi); 8 hrs | Cell Cycle Arrest | ~15% to ~30% increase in 4N population | [18] |

Key Experimental Protocols

The investigation of Filanesib's pro-apoptotic activity relies on a set of standard cell and molecular biology techniques.

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is the gold standard for quantifying apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It stains late apoptotic and necrotic cells where membrane integrity is lost.

Protocol Outline:

-

Cell Culture and Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/mL) in 6-well plates and allow them to adhere overnight. Treat with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with cold 1X Phosphate-Buffered Saline (PBS).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.[19][20]

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Analysis of Protein Expression by Western Blotting

This technique is used to detect and quantify changes in the levels of key apoptosis-related proteins.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with specific primary antibodies against the target protein (e.g., cleaved Caspase-3, Bax, Mcl-1, Bim). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

Protocol Outline:

-

Cell Lysis: After treatment, collect cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate proteins by molecular weight.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-cleaved PARP) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[5][6] Use a loading control like GAPDH or β-tubulin to ensure equal protein loading.

Caption: Workflow for assessing Filanesib-induced apoptosis.

Conclusion

This compound potently induces apoptosis in rapidly dividing cells by selectively inhibiting the mitotic motor protein KSP. The primary mechanism involves triggering a sustained mitotic arrest, which in turn activates the intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins—specifically the upregulation of Bim, degradation of Mcl-1, and the crucial activation of Bax—leading to mitochondrial outer membrane permeabilization. The final execution of cell death is carried out by both caspase-dependent and caspase-independent (calpain-mediated) pathways. The robust, targeted mechanism of Filanesib underscores its therapeutic potential and provides a clear rationale for its continued investigation in oncology, particularly in hematological malignancies and solid tumors characterized by high proliferation.[2][6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. tandfonline.com [tandfonline.com]

- 5. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. mdpi.com [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 18. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing [mdpi.com]

Preclinical Data on Filanesib TFA in Multiple Myeloma: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical data for Filanesib (also known as ARRY-520), a selective inhibitor of Kinesin Spindle Protein (KSP), in the context of multiple myeloma. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed look into the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.

Core Concept: Targeting Mitosis in Multiple Myeloma

Filanesib is a first-in-class small molecule that specifically targets the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a crucial motor protein that is exclusively expressed in dividing cells and is essential for the formation of the bipolar mitotic spindle required for chromosome segregation.[1] By inhibiting KSP, Filanesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death.[1][2][3] This targeted approach makes Filanesib a promising therapeutic strategy for highly proliferative cancers like multiple myeloma.[1][4]

Quantitative Data Summary

Filanesib has demonstrated potent anti-myeloma activity both as a single agent and in combination with other therapies. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Activity of Filanesib

| Parameter | Value | Cell Lines | Source |

| KSP ATPase IC50 | 6 nM | N/A | [5] |

| In vivo potency | 0.4–3.1 nM | Multiple Cancer Cell Lines | [5] |

While a comprehensive screen of Filanesib against a panel of eleven multiple myeloma cell lines demonstrated broad single-agent activity with high sensitivity in some lines at low nanomolar concentrations, the specific IC50 values from the primary publication's graphical representation are not publicly tabulated.[2]

Table 2: Synergistic Effects of Filanesib with Pomalidomide and Dexamethasone (FPD) in Multiple Myeloma Cell Lines

| Treatment Group | Apoptosis Percentage (at 48 hours) | Combination Index (CI) |

| Control | 5% | N/A |

| Pomalidomide + Dexamethasone (PD) | 23% | N/A |

| Filanesib (F) | 58% | N/A |

| Filanesib + PD (FPD) | 88% | 0.4 - 0.7 |

Data on apoptosis and combination indices were reported for various multiple myeloma cell lines, including MM1S, OPM2, and RPMI8226, demonstrating a strong synergistic interaction.[6]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of Filanesib in multiple myeloma.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Culture: Multiple myeloma cell lines are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well plates at a predetermined optimal density.

-

Treatment: Cells are treated with varying concentrations of Filanesib TFA, both as a single agent and in combination with other drugs (e.g., pomalidomide, dexamethasone). Control wells with vehicle-treated cells are included.

-

Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Reagent Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the control.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and propidium iodide (PI) staining is employed to quantify the extent of apoptosis induced by Filanesib.

-

Cell Treatment and Harvesting: Cells are treated as described for the viability assay. After the treatment period, both floating and adherent cells are collected.

-

Washing: The cells are washed with cold phosphate-buffered saline (PBS).

-

Staining: The washed cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell populations are categorized as viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic or necrotic (Annexin V-positive, PI-positive).

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the levels of key proteins involved in the mechanism of action of Filanesib, such as BAX and MCL-1.

-

Cell Lysis: Following treatment, cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined.

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-BAX, anti-MCL-1) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

In Vivo Tumor Xenograft Model

Subcutaneous xenograft models in immunodeficient mice are used to evaluate the in vivo efficacy of Filanesib.

-

Cell Implantation: Human multiple myeloma cells (e.g., MM.1S) are injected subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, Filanesib, pomalidomide plus dexamethasone, and the triple combination).

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Filanesib and the general experimental workflows used in its preclinical evaluation.

Caption: Filanesib's mechanism of action leading to apoptosis.

Caption: General experimental workflow for Filanesib evaluation.

References

- 1. KSP inhibitor SB743921 induces death of multiple myeloma cells via inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma [pubmed.ncbi.nlm.nih.gov]

- 4. Filanesib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. bmbreports.org [bmbreports.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Filanesib TFA

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a selective inhibitor of the kinesin spindle protein (KSP).

Chemical Structure and Properties

Filanesib, also known as ARRY-520, is a potent and selective inhibitor of KSP. The trifluoroacetate (TFA) salt form is commonly used in research and development.

Structure of Filanesib:

-

IUPAC Name: (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide[1][2]

Structure of this compound:

Physicochemical Properties

A summary of the key physicochemical properties of Filanesib and its TFA salt is presented below.

| Property | Filanesib | This compound | Reference(s) |

| Molecular Weight | 420.48 g/mol | 534.5 g/mol | [1],[5],[6] |

| Appearance | Crystalline solid | Solid | [4],[6] |

| Solubility (Filanesib) | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 0.2 mg/mL | Not specified | [4] |

| pKa (Strongest Basic) | 9.9 (Predicted) | Not specified | [8] |

| LogP | 3.31 (Predicted) | Not specified | [8] |

| Polar Surface Area | 71.16 Ų (Predicted) | Not specified | [8] |

Mechanism of Action

Filanesib is a noncompetitive inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11, which is a motor protein crucial for the formation of the bipolar spindle during mitosis.[3][8]

Signaling Pathway of Filanesib-Induced Mitotic Arrest and Apoptosis

Caption: Mechanism of action of Filanesib leading to mitotic arrest and apoptosis.

The inhibition of KSP by Filanesib prevents the separation of centrosomes, leading to the formation of a monopolar spindle.[8][9] This aberrant spindle structure activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[3] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.[3][8] In some cell types, this process is facilitated by the depletion of the anti-apoptotic protein Mcl-1.[10]

In Vitro and In Vivo Activity

Filanesib has demonstrated potent anti-proliferative activity across a range of cancer cell lines and in preclinical animal models.

In Vitro Potency

| Parameter | Value | Cell Line(s) | Reference(s) |

| IC₅₀ | 6 nM | Human KSP (enzymatic assay) | [3],[4] |

| EC₅₀ | 0.4 nM - 14.4 nM | Various human and rodent tumor cell lines | [3] |

In Vivo Efficacy

In a xenograft model using female nude mice with epithelial ovarian cancer (EOC), intraperitoneal injections of Filanesib at doses of 20 mg/kg and 30 mg/kg, administered every 4 days for 3 cycles, resulted in a dose-dependent decrease in tumor growth.

Clinical Studies

Filanesib has been evaluated in several clinical trials, primarily for hematological malignancies such as multiple myeloma.

Phase 1/2 Study in Multiple Myeloma (NCT00821249)

This study established the maximum tolerated dose (MTD) and evaluated the safety and efficacy of Filanesib alone and in combination with dexamethasone.

-

Dosing Regimen: 1.50 mg/m²/day as a 1-hour intravenous infusion on Days 1 and 2 of 14-day cycles, with prophylactic filgrastim.[10][11]

-

Key Findings:

-

The overall response rate (≥ partial response) was 16% for single-agent Filanesib and 15% for the combination with dexamethasone in heavily pretreated patients.[10][11]

-

The most common dose-limiting toxicities were febrile neutropenia and mucosal inflammation.[10][11]

-

Grade 3/4 cytopenias were observed in approximately 50% of patients in Phase 2.[11]

-

Experimental Workflow for a Phase 1 Clinical Trial

Caption: A generalized workflow for a first-in-human Phase 1 dose-escalation study.

Experimental Protocols

Detailed, step-by-step protocols are often proprietary. However, based on published literature, the following methodologies are representative of the types of assays used to characterize this compound.

KSP Inhibition Assay (Enzymatic)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Filanesib against the KSP motor domain.

-

Methodology:

-

Recombinant human KSP motor domain is incubated with microtubules in a buffer containing ATP.

-

The ATPase activity of KSP, which is coupled to its motor function, is measured using a malachite green-based phosphate detection assay.

-

The assay is performed in the presence of serial dilutions of this compound.

-

The rate of ATP hydrolysis is measured spectrophotometrically.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Cycle Analysis

-

Objective: To assess the effect of Filanesib on cell cycle progression.

-

Methodology:

-

Cancer cells (e.g., HeLa) are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with various concentrations of this compound (e.g., 3-10 nM) or vehicle control for a specified time (e.g., 24-48 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

-

Pharmacokinetic Analysis in Humans

-

Objective: To determine the pharmacokinetic profile of Filanesib in patients.

-

Methodology:

-

Following intravenous administration of Filanesib, serial blood samples are collected at predefined time points.

-

Plasma is separated by centrifugation.

-

Filanesib concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t₁/₂) are calculated using non-compartmental analysis.[12]

-

Conclusion

This compound is a potent and selective KSP inhibitor with a well-defined mechanism of action that leads to mitotic arrest and apoptosis in proliferating cancer cells. It has shown encouraging, albeit modest, clinical activity in heavily pretreated multiple myeloma. Its primary dose-limiting toxicity is myelosuppression, particularly neutropenia. Further research may focus on combination therapies and the identification of predictive biomarkers to enhance its therapeutic potential.

References

- 1. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1781834-99-8 | GWC83499 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Filanesib - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 12. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the pharmacodynamics of Filanesib TFA

An In-Depth Technical Guide to the Pharmacodynamics of Filanesib TFA

Introduction

Filanesib, also known as ARRY-520, is a potent and selective, first-in-class inhibitor of the Kinesin Spindle Protein (KSP), also referred to as Eg5 or KIF11.[1][2][3] KSP is a motor protein that is exclusively expressed in dividing cells and plays a critical role in the establishment of a bipolar mitotic spindle, a necessary step for proper chromosome segregation during mitosis.[2][4] By targeting KSP, Filanesib disrupts the mitotic process, leading to cell cycle arrest and subsequent apoptosis in rapidly proliferating cells, making it an attractive therapeutic target in oncology.[1][3] This document provides a detailed overview of the pharmacodynamics of Filanesib, summarizing key quantitative data, experimental methodologies, and the underlying molecular pathways for researchers, scientists, and drug development professionals.

Mechanism of Action

Filanesib functions as a noncompetitive inhibitor of KSP.[3] Its primary mechanism involves binding to an allosteric pocket on the KSP motor domain.[5][6] This binding prevents the ATP-dependent movement of KSP along microtubules, which is essential for the separation of centrosomes in early mitosis.[2][7] The inhibition of KSP activity results in the formation of aberrant "monopolar spindles" or "monoasters," where chromosomes are organized around a single microtubule-organizing center instead of two opposing poles.[1][2][5]

This structural defect activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2] Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3] In multiple myeloma cells, the pro-apoptotic effect of Filanesib is notably linked to the depletion of the anti-apoptotic protein Mcl-1, a key survival factor for these cells.[2][8]

Caption: Figure 1: Signaling Pathway of Filanesib Action.

Quantitative Pharmacodynamic Data

The potency and cellular effects of Filanesib have been quantified across various preclinical models.

Table 1: In Vitro Potency of Filanesib

This table summarizes the inhibitory concentrations of Filanesib against its molecular target and its anti-proliferative effects in different cell lines.

| Parameter | Target/Cell Line | Value | Reference(s) |

| IC₅₀ | Human KSP ATPase | 6 nM | [3][5] |

| EC₅₀ | General Tumor Cell Lines | 0.4 - 14.4 nM | [3] |

| HCT-15 (Colon) | 3.7 nM | [9] | |

| NCI/ADR-RES (Ovarian, MDR) | 14 nM | [9] | |

| K562/ADR (Leukemia, MDR) | 4.2 nM | [9] | |

| GI₅₀ (48h) | Type II EOC (Ovarian) | 1.5 nM | [9] |

| Type I EOC (Ovarian) | >3000 nM | [9] |

Table 2: Cellular Pharmacodynamic Effects of Filanesib

This table details the impact of Filanesib on the cell cycle in different cancer cell lines.

| Cell Line | Concentration | Duration | Effect (G2/M Phase Population) | Reference(s) |

| HeLa (Cervical) | 3.13 - 6.25 nM | 44 hours | Dose-dependent accumulation | [3] |

| MM.1S (Multiple Myeloma) | Not specified | 48 hours | 49% (vs. 36% in control) | [2][10] |

| OCI-AML3 (Leukemia) | 1 nM | 24 hours | Substantial G2/M block | [9] |

| HB-279 (Hepatoblastoma) | 10 nM | 24 hours | 64% (vs. 16% in control) | [11] |

Table 3: Clinical Dosing and Regimens for Filanesib

This table outlines the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) from clinical trials.

| Trial Phase | Patient Population | Schedule | Dose | Prophylaxis | Reference(s) |

| Phase 1 | Advanced Solid Tumors | Days 1 & 2 of 14-day cycle | MTD: 2.50 mg/m²/cycle | None | [12] |

| Phase 1 | Advanced Solid Tumors | Days 1 & 2 of 14-day cycle | Highest Tolerated: 3.20 mg/m²/cycle | Filgrastim | [12] |

| Phase 2 | Relapsed/Refractory Multiple Myeloma | Days 1 & 2 of 14-day cycle | RP2D: 1.50 mg/m²/day | Filgrastim | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize the pharmacodynamics of Filanesib.

Protocol 1: KSP/Eg5 ATPase Inhibition Assay

This assay quantifies the ability of Filanesib to inhibit the ATPase activity of the KSP motor protein, which is essential for its function.

-

Assay Principle : The assay measures the rate of ATP hydrolysis by purified KSP enzyme in the presence of microtubules. The amount of ADP produced is quantified, typically using a coupled enzyme reaction that results in a colorimetric or fluorescent signal.

-

Materials :

-

Procedure :

-

Prepare serial dilutions of Filanesib in assay buffer.

-

In a 96-well plate, add KSP protein, microtubules, and the Filanesib dilutions.

-

Initiate the reaction by adding a final concentration of ~200 µM ATP.[13]

-

Incubate at room temperature for a specified time (e.g., 20-30 minutes).

-

Stop the reaction and measure the amount of ADP generated according to the detection kit manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of Filanesib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with Filanesib.

-

Assay Principle : Cells are treated with Filanesib, harvested, and fixed to permeabilize their membranes. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI) or Draq5, is used to stain the cells.[2] The fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.

-

Materials :

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., ice-cold 70% ethanol).

-

Staining solution (e.g., PI/RNase staining buffer).

-

-

Procedure :

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Filanesib or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

-

Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS and resuspend in the DNA staining solution.

-

Incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

-

Caption: Figure 2: Workflow for Cell Cycle Analysis.

Protocol 3: Monopolar Spindle Formation Assay

This immunofluorescence-based assay visualizes the direct morphological consequence of KSP inhibition in cells.

-

Assay Principle : Cells are treated with Filanesib, fixed, and then stained with antibodies against components of the mitotic spindle (e.g., α-tubulin) and a DNA counterstain (e.g., DAPI). Confocal microscopy is used to visualize the spindle morphology and identify the characteristic monopolar phenotype.[2][13]

-

Materials :

-

Cells cultured on glass coverslips.

-

This compound.

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol).

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Primary antibody (e.g., mouse anti-α-tubulin).

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488).

-

DNA counterstain (e.g., DAPI).

-

Mounting medium.

-

-

Procedure :

-

Treat cells on coverslips with Filanesib for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Fix and permeabilize the cells.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against α-tubulin.

-

Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence or confocal microscope.

-

Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype compared to the normal bipolar spindles in control cells.

-

Logical Relationships and Outcomes

The pharmacodynamic effects of Filanesib follow a clear, logical progression from molecular interaction to the ultimate cellular fate.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of KIF11 Inhibition in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinesin family member 11 (KIF11), also known as kinesin spindle protein (KSP) or Eg5, is a crucial motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Its activity is fundamental for proper chromosome segregation during cell division. The overexpression of KIF11 has been widely documented across a spectrum of human cancers, where it correlates with increased cell proliferation, tumor progression, and poor prognosis.[1][2] This has positioned KIF11 as a compelling therapeutic target in oncology. Inhibition of KIF11 disrupts spindle bipolarity, leading to the formation of monopolar spindles, which in turn triggers mitotic arrest and subsequent apoptotic cell death, preferentially in rapidly dividing cancer cells.[3] This targeted approach offers a potential advantage over traditional chemotherapies that indiscriminately affect all dividing cells. This guide provides an in-depth technical overview of the significance of KIF11 inhibition in cancer therapy, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involving KIF11.

The Role of KIF11 in Mitosis and Carcinogenesis

KIF11 is a plus-end directed motor protein that plays a pivotal role in the early stages of mitosis.[2] It functions by crosslinking and sliding antiparallel microtubules, a process that generates the outward force necessary for centrosome separation and the establishment of a bipolar spindle.[3] The proper functioning of this machinery is critical for accurate chromosome alignment and segregation into daughter cells.

In numerous malignancies, including breast, lung, colorectal, and bladder cancers, KIF11 is found to be significantly upregulated.[1][2] This overexpression is not merely a bystander effect but actively contributes to tumorigenesis by driving uncontrolled cell proliferation.[1] High levels of KIF11 have been associated with more aggressive tumor phenotypes and resistance to certain chemotherapeutic agents.[1]

Mechanism of Action of KIF11 Inhibitors

KIF11 inhibitors are small molecules that typically bind to an allosteric pocket on the motor domain of the KIF11 protein. This binding prevents ATP hydrolysis, which is essential for the motor function of KIF11.[3] Consequently, the outward push required for centrosome separation is abolished, leading to the collapse of the nascent bipolar spindle into a monopolar structure, often referred to as a "monoaster." This aberrant spindle formation activates the spindle assembly checkpoint, causing a prolonged arrest in the M phase of the cell cycle. Unable to resolve this mitotic arrest, the cancer cell ultimately undergoes apoptosis.[3]

Preclinical and Clinical Landscape of KIF11 Inhibitors

A number of KIF11 inhibitors have been developed and evaluated in both preclinical models and clinical trials. These compounds have demonstrated promising antitumor activity across a range of cancer types.

Quantitative Data on KIF11 Inhibitor Efficacy

The following tables summarize the in vitro and in vivo efficacy of several key KIF11 inhibitors.

Table 1: In Vitro Activity of KIF11 Inhibitors (IC50 Values)

| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |

| Ispinesib (SB-715992) | Breast Cancer | MDA-MB-468 | 0.8 | [4] |

| Breast Cancer | MCF7 | 1.9 | [4] | |

| Non-Small Cell Lung Cancer | NCI-H460 | 1.5 | [4] | |

| Filanesib (ARRY-520) | Multiple Myeloma | RPMI-8226 | 1.5 | [5] |

| Colon Cancer | HCT-116 | 0.9 | [5] | |

| Pancreatic Cancer | MiaPaCa-2 | 1.2 | [5] | |

| Litronesib (LY2523355) | Acute Myeloid Leukemia | MV4-11 | 0.5 | [6] |

| Non-Small Cell Lung Cancer | NCI-H460 | 0.8 | [6] | |

| Monastrol | Cervical Cancer | HeLa | ~14,000 | [7] |

Table 2: In Vivo Efficacy of KIF11 Inhibitors in Xenograft Models

| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Ispinesib | Glioblastoma | Orthotopic | 10 mg/kg, i.p. | Increased survival | [8] |

| Filanesib | Multiple Myeloma | Subcutaneous | 25 mg/kg, i.p. | Significant tumor growth delay | [5] |

| 4SC-205 | Neuroblastoma | Orthotopic | 50 mg/kg, p.o. | Significant tumor growth delay | [5] |

Table 3: Summary of Key Clinical Trials of KIF11 Inhibitors

| Inhibitor | Phase | Cancer Type(s) | Key Findings | Reference |

| Ispinesib | Phase II | Advanced Breast Cancer | Modest single-agent activity. | [9] |

| Filanesib | Phase II | Multiple Myeloma | Showed activity in heavily pretreated patients. | [5] |

| Litronesib | Phase I | Advanced Solid Tumors | Established recommended phase 2 dose. | [6] |

| MK-0731 | Phase I | Solid Tumors | Well-tolerated with some evidence of disease stabilization. | [9] |

Signaling Pathways Involving KIF11

KIF11's role extends beyond mitosis, as it is implicated in several oncogenic signaling pathways that regulate cell proliferation, survival, and migration.

HER2/PI3K/AKT Pathway

In certain cancers, such as gallbladder cancer, KIF11 expression is linked to the HER2/PI3K/AKT signaling pathway.[10] Upregulated KIF11 can enhance the membrane trafficking of HER2, leading to the activation of the downstream PI3K/AKT cascade, which promotes cell proliferation and survival.[2]

References

- 1. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are KIF11 inhibitors and how do they work? [synapse.patsnap.com]

- 4. 380 The kinesin-like protein Kif11 is essential for the survival of TP53 mutant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ddd.uab.cat [ddd.uab.cat]

- 6. Nuclear Regulation of Wnt/β-Catenin Signaling: It’s a Complex Situation | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]

- 7. longdom.org [longdom.org]

- 8. The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. KIF11 promotes cell proliferation via ERBB2/PI3K/AKT signaling pathway in gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

Filanesib TFA: An In-depth Technical Guide on its Effects on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filanesib (ARRY-520), a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as KIF11 or Eg5, represents a targeted therapeutic approach in oncology. KSP is a crucial motor protein responsible for establishing the bipolar mitotic spindle, a prerequisite for proper chromosome segregation during cell division. By allosterically inhibiting KSP's ATPase activity, Filanesib disrupts the normal process of mitosis, leading to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of Filanesib, with a specific focus on its effects on microtubule dynamics. It includes a summary of key quantitative data, detailed experimental protocols for assessing its impact, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Filanesib and its Target: KIF11/KSP

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including the formation of the mitotic spindle during cell division.[1] The precise regulation of microtubule dynamics, characterized by phases of polymerization (growth), depolymerization (shrinkage), and transitions between these states (catastrophe and rescue), is critical for accurate chromosome segregation.[2][3]

The kinesin spindle protein (KSP), encoded by the KIF11 gene, is a plus-end directed motor protein that plays a pivotal role in this process.[4] KSP crosslinks and slides antiparallel microtubules apart, a key action required to separate the centrosomes and establish a bipolar spindle.[5] Due to its essential role in mitosis and its limited expression in non-dividing cells, KSP has emerged as an attractive target for cancer therapy.[6]

Filanesib (ARRY-520) is a small molecule inhibitor that selectively targets KSP.[4][6] Unlike traditional microtubule-targeting agents like taxanes and vinca alkaloids which directly bind to tubulin, Filanesib's mechanism of action is specific to the inhibition of this single motor protein, potentially offering a more favorable safety profile, particularly concerning neurotoxicity.[6]

Mechanism of Action: How Filanesib Disrupts Microtubule Dynamics in Mitosis

Filanesib binds to an allosteric pocket on the KSP motor domain, remote from the ATP-binding site.[6] This binding event locks the motor protein in a conformation that prevents its ATP hydrolysis cycle, thereby inhibiting its ability to move along microtubules. The primary consequence of KSP inhibition by Filanesib is the failure of centrosome separation during prophase.[7] This leads to the formation of a "monopolar spindle" or "mono-aster," where all chromosomes are arranged around a single spindle pole.[6][8] This aberrant structure activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis.[7] Ultimately, this mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[9]

While Filanesib does not directly bind to tubulin or inhibit its polymerization in a cell-free system, its action on KSP has profound indirect effects on the dynamic organization of microtubules within the mitotic spindle.[10] By preventing the outward pushing forces generated by KSP, the dynamic interplay of microtubule polymerization and depolymerization at the poles and kinetochores is fundamentally altered, leading to the collapse of the spindle into a monopolar structure.

References

- 1. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]

- 2. The mechanisms of microtubule catastrophe and rescue: implications from analysis of a dimer-scale computational model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtubule Catastrophe and Rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microtubule interfering agents and KSP inhibitors induce the phosphorylation of the nuclear protein p54(nrb), an event linked to G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]